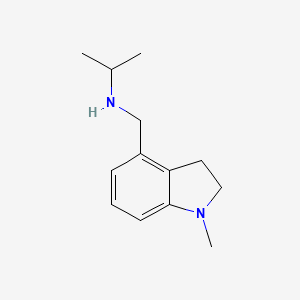![molecular formula C10H12FN3O B15068964 (NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is a synthetic organic compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an oxime functional group attached to the nicotinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinaldehyde Core: Starting from a suitable pyridine derivative, the nicotinaldehyde core can be synthesized through a series of reactions such as halogenation, nitration, and reduction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the nicotinaldehyde core.
Formation of the Oxime Group: The oxime group can be formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Amines or hydrazines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted nicotinaldehyde derivatives.
Condensation: Imines or hydrazones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nicotinaldehyde derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: Lacks the oxime group.
6-(Pyrrolidin-1-yl)nicotinaldehydeoxime: Lacks the fluorine atom.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the aldehyde and oxime groups.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is unique due to the combination of the fluorine atom, pyrrolidine ring, and oxime group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
Propiedades
Fórmula molecular |
C10H12FN3O |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2/b12-7- |
Clave InChI |
JQAZDWJJXUPEHW-GHXNOFRVSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=C(C=C2)/C=N\O)F |
SMILES canónico |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


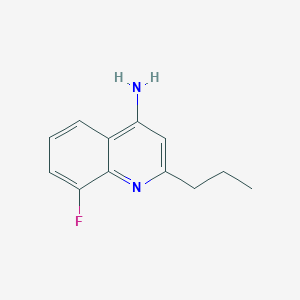

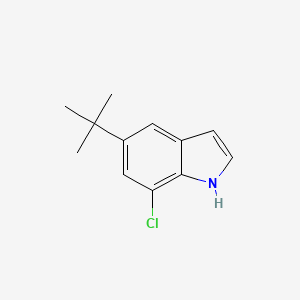

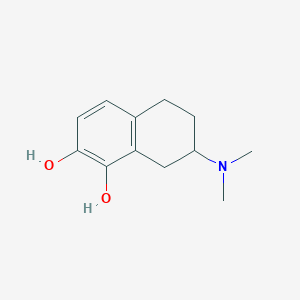

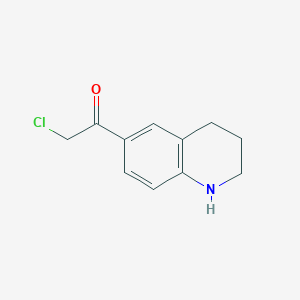
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)





